molecular formula C16H21N3O2 B11737895 4-{[(1-cyclopentyl-1H-pyrazol-4-yl)amino]methyl}-2-methoxyphenol

4-{[(1-cyclopentyl-1H-pyrazol-4-yl)amino]methyl}-2-methoxyphenol

Cat. No.: B11737895
M. Wt: 287.36 g/mol
InChI Key: VLOJOHYCLAYXER-UHFFFAOYSA-N
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Description

4-{[(1-cyclopentyl-1H-pyrazol-4-yl)amino]methyl}-2-methoxyphenol is a complex organic compound characterized by its unique structure, which includes a cyclopentyl group, a pyrazole ring, and a methoxyphenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1-cyclopentyl-1H-pyrazol-4-yl)amino]methyl}-2-methoxyphenol typically involves multi-step organic reactions. One common approach starts with the preparation of the 1-cyclopentyl-1H-pyrazole, which is then reacted with formaldehyde and 2-methoxyphenol under controlled conditions to form the desired compound. The reaction conditions often include the use of catalysts, such as acids or bases, to facilitate the formation of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the industrially produced compound.

Chemical Reactions Analysis

Types of Reactions

4-{[(1-cyclopentyl-1H-pyrazol-4-yl)amino]methyl}-2-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to modify the pyrazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyrazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group typically yields quinones, while substitution reactions can introduce various functional groups onto the aromatic ring or the pyrazole moiety.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-{[(1-cyclopentyl-1H-pyrazol-4-yl)amino]methyl}-2-methoxyphenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades, contributing to its observed therapeutic properties.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclopentyl-1H-pyrazole: Shares the pyrazole ring and cyclopentyl group but lacks the methoxyphenol moiety.

    2-Methoxyphenol (Guaiacol): Contains the methoxyphenol structure but lacks the pyrazole and cyclopentyl groups.

    4-Aminomethylphenol: Similar in having an aminomethyl group attached to a phenol ring but differs in the absence of the pyrazole and cyclopentyl groups.

Uniqueness

The uniqueness of 4-{[(1-cyclopentyl-1H-pyrazol-4-yl)amino]methyl}-2-methoxyphenol lies in its combined structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H21N3O2

Molecular Weight

287.36 g/mol

IUPAC Name

4-[[(1-cyclopentylpyrazol-4-yl)amino]methyl]-2-methoxyphenol

InChI

InChI=1S/C16H21N3O2/c1-21-16-8-12(6-7-15(16)20)9-17-13-10-18-19(11-13)14-4-2-3-5-14/h6-8,10-11,14,17,20H,2-5,9H2,1H3

InChI Key

VLOJOHYCLAYXER-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CNC2=CN(N=C2)C3CCCC3)O

Origin of Product

United States

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